Copolymère greffé d'éthylène glycol et d'alcool vinylique (1 g)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylene glycol and vinyl alcohol graft copolymer (1 g) is a type of copolymer composed of a polyethylene glycol backbone and a vinyl alcohol side chain. It is a water-soluble copolymer that has a wide range of applications in industry, including cosmetics, pharmaceuticals, and food products. It has also been used in scientific research as a model system to study the effects of polymers on various biochemical and physiological processes.

Applications De Recherche Scientifique

Applications pharmaceutiques

Le copolymère d'éthylène glycol et d'alcool vinylique est utilisé comme excipient dans les formulations de médicaments oraux solides {svg_1}. Il est utilisé comme liant, contribuant à la forme, à la taille, à la libération et à la stabilité de la dose {svg_2}. Il est également utilisé comme liant humide dans le développement de dosages pharmaceutiques {svg_3}.

Liant sans peroxyde

Ce copolymère est un liant sans peroxyde {svg_4}. Il est crucial pour maintenir la stabilité des principes actifs (API) dans les dosages de formulation {svg_5}. Ceci est particulièrement important pour les API hautement oxydables afin de minimiser ou même d'atténuer les peroxydes pour aider à améliorer la durée de conservation et à maintenir l'efficacité des produits pharmaceutiques {svg_6}.

Polymère de revêtement à libération instantanée

Le copolymère est principalement utilisé comme polymère de revêtement à libération instantanée {svg_7}. Cette application est particulièrement pertinente dans l'industrie pharmaceutique où la vitesse de libération du médicament peut avoir un impact significatif sur l'efficacité du médicament {svg_8}.

Liant sec

Le copolymère est évalué comme liant sec {svg_9}. Cette application est importante dans l'industrie pharmaceutique, notamment dans la formulation de comprimés et de capsules {svg_10}.

5. Matrices pour systèmes de délivrance de médicaments flottants (FDDS) Le copolymère est utilisé dans les matrices pour FDDS dans les dosages à libération prolongée ou à libération prolongée {svg_11}. Cette application est cruciale pour assurer la libération contrôlée des médicaments, améliorer leur biodisponibilité et réduire la fréquence du dosage {svg_12}.

Tests de qualité et essais

Le copolymère d'éthylène glycol et d'alcool vinylique est utilisé comme étalon de référence USP, destiné à être utilisé dans des tests de qualité et des essais spécifiques spécifiés dans les compendiums USP {svg_13}. Cette application est cruciale pour garantir la qualité et la sécurité des produits pharmaceutiques {svg_14}.

Mécanisme D'action

Target of Action

Ethylene Glycol and Vinyl Alcohol Graft Copolymer (EGVA) is a graft copolymer of ethylene glycol and vinyl alcohol . It primarily targets the formation of polymer structures, acting as a binder or glazing agent . The compound’s primary targets are the polymer structures where it is incorporated.

Mode of Action

EGVA is produced by grafting polyvinyl acetate onto a backbone of polyethylene glycol, followed by hydrolysis of the polyvinyl acetate side chains to form polyvinyl alcohol grafted side chains . This process results in a graft copolymer consisting of approximately 75% vinyl alcohol units and 25% ethylene glycol units .

Biochemical Pathways

The biochemical pathway involved in the action of EGVA is the polymerization process. The copolymer is produced by an anionic polymerization of ethylene oxide onto PVA beads . This process modifies the vinyl monomers in the biopolymer backbone to incorporate favorable properties, while maintaining their required properties such as biodegradability .

Pharmacokinetics

The pharmacokinetics of EGVA primarily involve its solubility and viscosity. It is freely soluble in water, dilute acids, and dilute solutions of alkali hydroxides, but practically insoluble in ethanol, acetic acid, and acetone . The viscosity of a 20% solution (m/m) is less than 250 mPa·s . These properties impact the bioavailability of the compound in various applications.

Result of Action

The result of EGVA’s action is the formation of a stable polymer structure with high loadings and good swelling both in water and organic solvents . This makes it suitable for use in various applications such as solid-phase synthesis, supported TEMPO catalysis, and in HR-MAS 1H NMR spectral analysis .

Action Environment

The action of EGVA can be influenced by environmental factors. For instance, the copolymer may contain colloidal silica at levels of 0.3 to 0.5% to improve flow properties . Additionally, the compound’s solubility and viscosity can be affected by the pH and temperature of the environment .

Analyse Biochimique

Biochemical Properties

Ethylene Glycol and Vinyl Alcohol Graft Copolymer plays a significant role in biochemical reactions, particularly as a stabilizer and binder in tablet formulations . It interacts with various enzymes and proteins, enhancing their stability and activity. For instance, it can form hydrogen bonds with hydroxyl groups on the surface of proteins, thereby stabilizing their structure . Additionally, the copolymer’s hydrophilic nature allows it to interact with water molecules, creating a hydrated environment that is conducive to enzymatic activity .

Cellular Effects

Ethylene Glycol and Vinyl Alcohol Graft Copolymer has been shown to influence various cellular processes. It can enhance cell adhesion and proliferation by providing a hydrophilic surface that promotes cell attachment . Furthermore, it has been observed to affect cell signaling pathways, particularly those involved in cell survival and proliferation . The copolymer can also modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Ethylene Glycol and Vinyl Alcohol Graft Copolymer exerts its effects through several mechanisms. It can form hydrogen bonds with biomolecules, stabilizing their structure and enhancing their activity . Additionally, the copolymer can inhibit or activate enzymes by binding to their active sites or allosteric sites . This interaction can lead to changes in enzyme conformation and activity, thereby influencing biochemical pathways . The copolymer can also affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylene Glycol and Vinyl Alcohol Graft Copolymer can change over time. The copolymer is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong acids . Over time, the degradation products can affect cellular function, potentially leading to changes in cell viability and proliferation . Long-term studies have shown that the copolymer can have sustained effects on cellular processes, including gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Ethylene Glycol and Vinyl Alcohol Graft Copolymer vary with different dosages in animal models. At low doses, the copolymer has been shown to enhance cell adhesion and proliferation without causing any adverse effects . At high doses, it can lead to toxicity and adverse effects, such as inflammation and cell death . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and metabolism .

Metabolic Pathways

Ethylene Glycol and Vinyl Alcohol Graft Copolymer is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the copolymer can enhance the activity of glycolytic enzymes, leading to increased glucose metabolism . Additionally, it can affect the levels of various metabolites, such as lactate and pyruvate, by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, Ethylene Glycol and Vinyl Alcohol Graft Copolymer is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The copolymer can also accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes . Its hydrophilic nature allows it to be readily taken up by cells and distributed throughout the tissue .

Subcellular Localization

Ethylene Glycol and Vinyl Alcohol Graft Copolymer is localized in various subcellular compartments, including the cytoplasm, nucleus, and cell membrane . Its activity and function can be influenced by its localization, with different effects observed in different compartments . For instance, in the nucleus, the copolymer can interact with transcription factors and other regulatory proteins, influencing gene expression . In the cytoplasm, it can interact with enzymes and other biomolecules, modulating their activity and stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ethylene Glycol and Vinyl Alcohol Graft Copolymer can be achieved through a radical polymerization reaction. The reaction involves the copolymerization of ethylene glycol and vinyl alcohol monomers using a radical initiator. The polymerization reaction can be carried out in the presence of a solvent or without a solvent. The use of a solvent can facilitate the reaction and improve the yield of the copolymer.", "Starting Materials": ["Ethylene Glycol", "Vinyl Alcohol", "Radical Initiator"], "Reaction": [ "Add ethylene glycol and vinyl alcohol in a molar ratio of 1:1 to a reaction vessel", "Add a radical initiator such as azobisisobutyronitrile (AIBN) to the reaction mixture", "Heat the reaction mixture to a temperature of 70-80°C under nitrogen atmosphere to initiate the polymerization reaction", "Allow the reaction to proceed for a specific period of time, typically 6-8 hours", "Cool the reaction mixture and isolate the copolymer by precipitation in a non-solvent such as methanol or ethanol", "Wash the copolymer with the non-solvent to remove any impurities", "Dry the copolymer under vacuum to obtain the final product" ] } | |

Numéro CAS |

121786-16-1 |

Formule moléculaire |

C13H11NO2S |

Poids moléculaire |

0 |

Synonymes |

Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

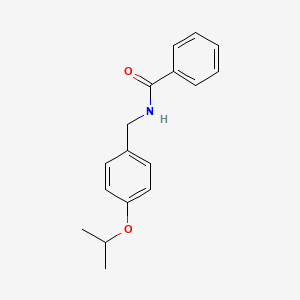

![N-[4-methyl-3-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B1179860.png)